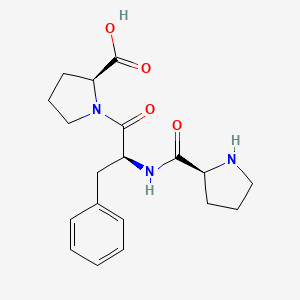
L-Proline, L-prolyl-L-phenylalanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, L-prolyl-L-phenylalanyl- is a dipeptide composed of L-proline and L-phenylalanine. L-proline is a non-essential amino acid that plays a crucial role in the synthesis of collagen, which is vital for the health of skin, bones, tendons, and connective tissues . L-phenylalanine is an essential amino acid that is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine . The combination of these two amino acids in a dipeptide form can have unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-prolyl-L-phenylalanyl- typically involves the coupling of L-proline and L-phenylalanine using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to prevent racemization of the amino acids.
Industrial Production Methods
Industrial production of L-Proline, L-prolyl-L-phenylalanyl- can involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin. This method allows for the rapid assembly of peptides with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, L-prolyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylpyruvic acid under oxidative conditions.
Reduction: The peptide bond can be reduced to form the corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Phenylpyruvic acid and other oxidized derivatives.
Reduction: Corresponding amines and reduced peptides.
Substitution: Substituted peptides with modified side chains.
Aplicaciones Científicas De Investigación
L-Proline, L-prolyl-L-phenylalanyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of L-Proline, L-prolyl-L-phenylalanyl- involves its interaction with various molecular targets and pathways:
Collagen Synthesis: L-proline is a key component of collagen, and its presence in the dipeptide can enhance collagen production and stability.
Neurotransmitter Precursor: L-phenylalanine is a precursor to dopamine, norepinephrine, and epinephrine, and its presence in the dipeptide can influence neurotransmitter levels and activity.
Protein Folding: The dipeptide can act as a chaperone, assisting in the proper folding of proteins and preventing aggregation.
Comparación Con Compuestos Similares
L-Proline, L-prolyl-L-phenylalanyl- can be compared with other similar dipeptides and amino acid derivatives:
L-Proline, L-prolyl-L-valyl-: Another dipeptide with similar properties but different side chain interactions.
L-Proline, L-prolyl-L-tyrosyl-: Contains a hydroxyl group on the phenyl ring, which can influence its reactivity and interactions.
L-Proline, L-prolyl-L-tryptophanyl-: Contains an indole ring, which can affect its binding to proteins and receptors
Propiedades
Número CAS |
58705-25-2 |
|---|---|
Fórmula molecular |
C19H25N3O4 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H25N3O4/c23-17(14-8-4-10-20-14)21-15(12-13-6-2-1-3-7-13)18(24)22-11-5-9-16(22)19(25)26/h1-3,6-7,14-16,20H,4-5,8-12H2,(H,21,23)(H,25,26)/t14-,15-,16-/m0/s1 |
Clave InChI |
ZVEQWRWMRFIVSD-JYJNAYRXSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O |
SMILES canónico |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


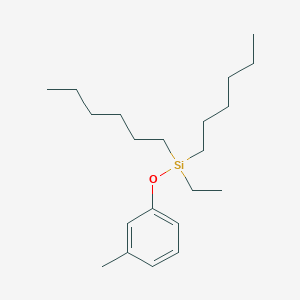
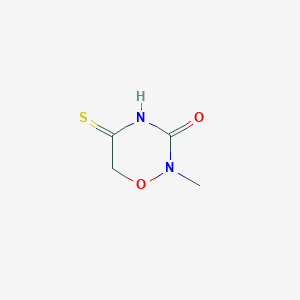
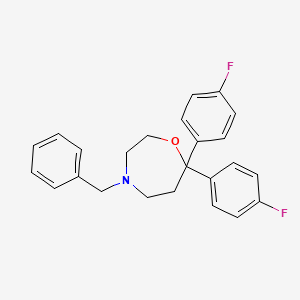
![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)
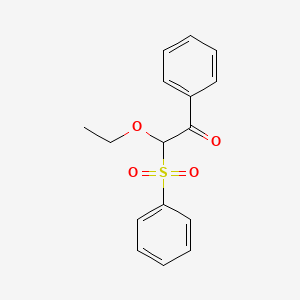
![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)
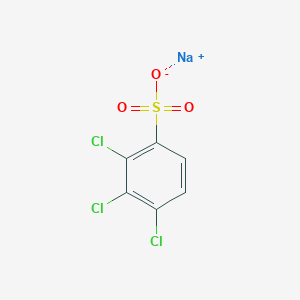
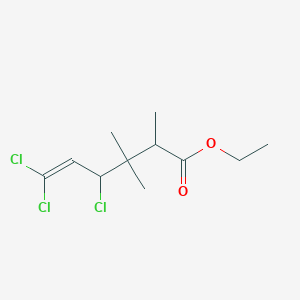
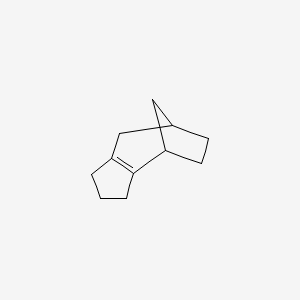
![4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile](/img/structure/B14613705.png)
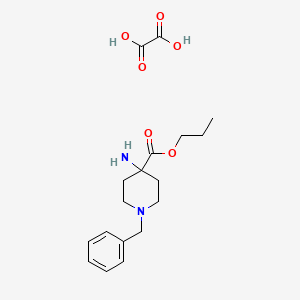
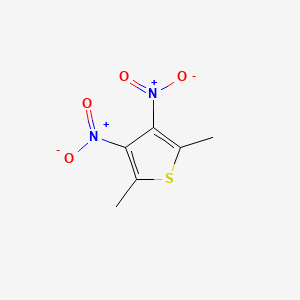
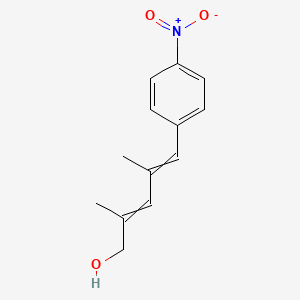
![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)
